2-aminoacetic acid
Overview
Description
2-Aminoacetic acid, also known as glycine, is the simplest amino acid with the chemical formula NH₂CH₂COOH. It is a non-essential amino acid, meaning it can be synthesized by the human body. Glycine is integral to the formation of proteins and is involved in various metabolic processes. It is chemically neutral and metabolically inert, making it a versatile compound in both biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoacetic acid can be synthesized through several methods:
Strecker Synthesis: This method involves the reaction of formaldehyde, hydrogen cyanide, and ammonia, followed by hydrolysis to yield this compound.
Gabriel Synthesis: This method uses phthalimide and diethyl bromomalonate, followed by hydrolysis and decarboxylation to produce this compound.
Industrial Production Methods: Industrially, this compound is produced by hydrolyzing gelatin or other protein materials. The process involves boiling the protein source with sulfuric acid, neutralizing the solution with calcium carbonate, and then filtering and evaporating the solution to obtain crystalline this compound .
Chemical Reactions Analysis
2-Aminoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to glyoxylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to ethanolamine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like nitrous acid
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitrous acid, acyl chlorides.
Major Products Formed:
Oxidation: Glyoxylic acid.
Reduction: Ethanolamine.
Substitution: Various substituted amino acids depending on the reagent used.
Scientific Research Applications
2-Aminoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It plays a crucial role in the synthesis of proteins and other biomolecules like collagen and glutathione.
Medicine: It is used in total parenteral nutrition and as an irrigation solution during surgery. It also has potential therapeutic applications due to its anti-inflammatory and cytoprotective properties.
Industry: It is used in the production of fertilizers, animal feed, and as a flavor enhancer in food products
Mechanism of Action
2-Aminoacetic acid exerts its effects through various mechanisms:
Neurotransmitter: It functions as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors, which leads to the opening of chloride channels and hyperpolarization of neurons.
Metabolic Functions: It is involved in the synthesis of heme, purines, and other amino acids. .
Comparison with Similar Compounds
2-Aminoacetic acid is unique among amino acids due to its simple structure and versatility. Similar compounds include:
Alanine: Another simple amino acid with a methyl group as its side chain.
Serine: Contains a hydroxymethyl group, making it more reactive than this compound.
Glutamine: Has an amide group, making it more involved in nitrogen metabolism
In comparison, this compound is the only achiral proteinogenic amino acid and can fit into both hydrophilic and hydrophobic environments due to its minimal side chain .
Properties
IUPAC Name |
2-aminoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-NJFSPNSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH2](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514664 | |
Record name | (2-~14~C)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.059 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52-64-2 | |
Record name | (2-~14~C)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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